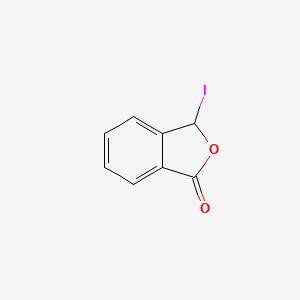

3-iodoisobenzofuran-1(3H)-one

Description

Contextualization within Isobenzofuranone Chemistry and Reactivity Paradigms

The isobenzofuran-1(3H)-one, or phthalide (B148349), framework is a core structural motif found in a wide array of natural products and biologically active compounds. sioc-journal.cnnih.gov The inherent reactivity of the lactone ring, coupled with the aromatic system, provides a versatile platform for chemical modification. The introduction of a halogen atom, such as iodine, at the 3-position significantly alters the electronic properties and reactivity of the parent molecule. This modification introduces a reactive handle that can participate in a variety of coupling reactions and nucleophilic substitutions, making 3-iodoisobenzofuran-1(3H)-one a valuable intermediate in synthetic chemistry.

The reactivity of isobenzofuranone derivatives is diverse. The lactone can undergo hydrolysis or aminolysis, while the aromatic ring is susceptible to electrophilic substitution. The methylene (B1212753) group at the 3-position can be functionalized, and in the case of this compound, the carbon-iodine bond is a key site for synthetic transformations. This unique combination of reactive sites allows for the strategic construction of complex molecules.

Historical Overview of Halogenated Isobenzofuranone Derivatives

The exploration of halogenated organic compounds has a rich history, with many such molecules exhibiting potent biological activities. Halogenated isobenzofuranones are no exception and have been isolated from various natural sources, including fungi and marine organisms. researchgate.netscielo.br For instance, halogenated derivatives have been obtained from the endophytic fungus Penicillium concentricum and have shown cytotoxic activities. researchgate.net

The synthesis of various iodinated isobenzofuranone isomers has been reported in the literature. For example, 6-iodophthalide was prepared via diazotization of 6-aminophthalide (B112798) followed by treatment with potassium iodide. prepchem.com Other isomers, such as 5-iodoisobenzofuran-1(3H)-one and 7-iodoisobenzofuran-1(3H)-one, are also known and utilized in synthesis. bldpharm.comfluorochem.co.uk The development of synthetic methods to introduce halogens at specific positions on the isobenzofuranone scaffold has been crucial for accessing a wider range of derivatives with diverse properties.

Academic Significance as a Synthetic Intermediate and Reactive Species

The academic significance of this compound lies in its utility as a versatile synthetic intermediate. The presence of the iodine atom allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in organic synthesis. These reactions enable the introduction of various functional groups and the construction of more elaborate molecular frameworks.

Its role as a reactive species is exemplified in its use in palladium-catalyzed cross-coupling reactions, which are powerful tools for building molecular complexity. The ability to participate in such reactions makes this compound a valuable precursor for the synthesis of a wide range of substituted isobenzofuranones and related heterocyclic systems. These products, in turn, may serve as scaffolds for the development of new pharmaceuticals or materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61296-43-3 |

|---|---|

Molecular Formula |

C8H5IO2 |

Molecular Weight |

260.03 g/mol |

IUPAC Name |

3-iodo-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H5IO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H |

InChI Key |

BXRVAIYLQLSKIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Iodoisobenzofuran 1 3h One

Direct Halogenation Approaches to the 3-Position

Direct iodination of the isobenzofuran-1(3H)-one (also known as phthalide) core at the C-3 position presents a challenge due to the specific reactivity of the substrate. This position is analogous to an α-carbon of a lactone and is also benzylic, making it susceptible to both electrophilic and radical substitution under appropriate conditions. However, specific, high-yield protocols for the direct iodination of the parent phthalide (B148349) are not extensively documented, suggesting that other synthetic routes are often preferred.

Electrophilic Iodination Strategies for 3-iodoisobenzofuran-1(3H)-one Formation

Electrophilic iodination would theoretically proceed via the formation of an enol or enolate intermediate of the isobenzofuranone lactone. The generation of this intermediate can be facilitated by a base or a strong acid catalyst. Once formed, the electron-rich enolate would attack an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to install the iodine atom at the 3-position.

While this approach is standard for many carbonyl compounds, the stability and reactivity of the isobenzofuranone enolate, as well as potential side reactions like aromatic ring iodination, must be carefully managed. The successful implementation of this strategy would depend on optimizing reaction conditions—such as the choice of base, solvent, and iodine source—to favor C-3 iodination exclusively.

Radical-Mediated Iodination in Isobenzofuranone Synthesis

A plausible alternative for direct functionalization is a free-radical mediated pathway. This approach leverages the benzylic nature of the C-3 proton. The reaction would be initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which abstracts the hydrogen atom at the 3-position to form a resonance-stabilized benzylic radical. This radical can then be trapped by a suitable iodine atom donor to yield the final product.

A well-established precedent for this type of reaction is the radical bromination of phthalide using N-bromosuccinimide (NBS) and a radical initiator, which quantitatively yields 3-bromoisobenzofuran-1(3H)-one. nih.gov By analogy, a similar protocol using an iodine source could be envisioned for the synthesis of the target iodo-compound.

Table 1: Radical Bromination of Isobenzofuran-1(3H)-one

| Substrate | Reagents | Initiator | Solvent | Yield | Reference |

| Isobenzofuran-1(3H)-one | N-bromosuccinimide (NBS) | Benzoyl Peroxide | CCl₄ | Quantitative | nih.gov |

| Isobenzofuran-1(3H)-one | N-bromosuccinimide (NBS) | AIBN | Benzene | 79.8% | echemi.com |

Intramolecular Cyclization Protocols Yielding the this compound Scaffold

Intramolecular cyclization reactions represent a powerful and widely utilized strategy for constructing the isobenzofuranone ring system with simultaneous introduction of the iodine atom at the desired position. These methods typically start with acyclic precursors that are designed to undergo regioselective ring closure.

Iodolactonization of Appropriately Substituted Alkynylbenzoic Acids

Iodolactonization is a classic and effective method for the synthesis of halogenated lactones. In the context of this compound, the key precursor is 2-ethynylbenzoic acid. The reaction proceeds via the electrophilic addition of an iodine species to the alkyne, which generates a reactive intermediate, typically an iodonium (B1229267) ion. This is followed by an intramolecular nucleophilic attack by the carboxylic acid group.

The regiochemical outcome of this cyclization is crucial. For 2-ethynylbenzoic acid, the reaction proceeds exclusively through a 5-exo-dig cyclization pathway, which leads to the formation of the desired five-membered isobenzofuranone ring system. rsc.orgrsc.org Studies have shown that this reaction can be carried out using molecular iodine in various solvents, including unconventional media like ionic liquids. rsc.orgrsc.org

Table 2: Iodolactonization of 2-Ethynylbenzoic Acid

| Substrate | Iodine Source | Solvent | Temperature | Outcome | Reference |

| 2-Ethynylbenzoic Acid | I₂ | EmimEtSO₄ (Ionic Liquid) | 100 °C | 5-exo-dig cyclization | rsc.orgrsc.org |

| 2-Ethynylbenzoic Acid | I₂ | Mor₁,₂N(CN)₂ (Ionic Liquid) | 100 °C | 5-exo-dig cyclization | rsc.orgrsc.org |

Cascade Annulation and Halocyclization Reactions

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, provide an efficient route to complex molecules. While intricate iodine-catalyzed cascade reactions leading to other heterocyclic systems have been reported, a more direct and relevant strategy for the isobenzofuranone core is halolactonization of alkene precursors. mdpi.com

The iodolactonization of 2-vinylbenzoic acid derivatives using molecular iodine and a base like sodium bicarbonate is a key example of this type of halocyclization. This reaction proceeds through the formation of an iodonium ion across the double bond, followed by intramolecular ring closure by the carboxylate nucleophile. This process yields 3-(iodomethyl)isobenzofuran-1(3H)-one, a closely related derivative where the iodine is on a substituent at the 3-position rather than directly attached to it. sioc-journal.cn This highlights the power of halocyclization to build the core isobenzofuranone ring while incorporating a halogenated functional group.

Transformation of Pre-functionalized Isobenzofuranone Analogues

An alternative to building the iodinated ring system from scratch is to introduce the iodine atom onto a pre-existing isobenzofuranone core. This is typically achieved by converting a different functional group at the 3-position into an iodide. The most common precursor for this strategy is 3-bromoisobenzofuran-1(3H)-one.

The conversion of 3-bromoisobenzofuran-1(3H)-one to its iodo counterpart is classically achieved through the Finkelstein reaction. This nucleophilic substitution (SN2) reaction involves treating the bromo-derivative with an excess of an iodide salt, such as sodium iodide, in a suitable solvent like acetone. The reaction equilibrium is driven forward by the precipitation of the less soluble sodium bromide from the acetone, effectively removing it from the reaction mixture and leading to a high yield of the desired this compound.

The necessary precursor, 3-bromoisobenzofuran-1(3H)-one, is readily synthesized via the radical bromination of isobenzofuran-1(3H)-one using N-bromosuccinimide (NBS) and a radical initiator. nih.govechemi.comorgsyn.org

Table 3: Halide Exchange via Finkelstein Reaction

| Precursor | Reagents | Solvent | Reaction Type | Product |

| 3-Bromoisobenzofuran-1(3H)-one | Sodium Iodide (NaI) | Acetone | Finkelstein (SN2) | This compound |

Another potential pre-functionalized starting material is 3-hydroxyisobenzofuran-1(3H)-one. nih.gov Standard organic transformations could be employed to convert the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate), which could then be displaced by an iodide ion. Alternatively, direct conversion using reagents like triphenylphosphine (B44618), imidazole, and iodine could also be explored.

Halogen Exchange Reactions for C3-Iodine Installation

Halogen exchange, particularly the Finkelstein reaction, stands as a cornerstone for the synthesis of iodoalkanes from their corresponding bromides or chlorides. This nucleophilic substitution reaction is an equilibrium process that can be driven to completion by carefully selecting the reaction conditions. The classic Finkelstein reaction involves treating an alkyl halide with a solution of sodium iodide (NaI) in acetone. medipol.edu.trrsc.org The success of this reaction hinges on the differential solubility of the halide salts; sodium iodide is soluble in acetone, while the resulting sodium bromide or chloride is not, causing it to precipitate and shift the equilibrium towards the desired iodoalkane according to Le Châtelier's principle. medipol.edu.tr

For the synthesis of this compound, the precursor 3-bromoisobenzofuran-1(3H)-one is typically employed. This starting material can be reliably synthesized from phthalide by reaction with N-bromosuccinimide (NBS) in carbon tetrachloride under reflux, with yields ranging from 75-81%. orgsyn.org

The subsequent halogen exchange is then carried out by reacting 3-bromoisobenzofuran-1(3H)-one with sodium iodide in a suitable polar aprotic solvent like acetone. medipol.edu.trnih.gov This SN2 reaction proceeds with the iodide ion acting as the nucleophile, displacing the bromide ion to form the target compound. rsc.org

Table 1: Halogen Exchange Reaction for this compound Synthesis

| Starting Material | Reagents | Solvent | Key Conditions | Product | Yield (%) |

|---|

Conversion of Other C3-Substituted Isobenzofuranones to this compound

An alternative approach to this compound involves the conversion of other C3-substituted precursors, most notably 3-hydroxyisobenzofuran-1(3H)-one. This hydroxy derivative exists in equilibrium with its open-chain tautomer, 2-formylbenzoic acid.

The conversion of the hydroxyl group to an iodide can be accomplished using various iodinating agents. One common method for converting alcohols to iodides involves the use of phosphorus and iodine (P/I2), which generates phosphorus triiodide in situ. Another effective reagent system is triphenylphosphine (PPh3), iodine (I2), and imidazole.

While specific examples detailing the conversion of 3-hydroxyisobenzofuran-1(3H)-one to its 3-iodo counterpart are not extensively documented in the reviewed literature, the general principles of alcohol iodination can be applied. The reaction would proceed by activation of the hydroxyl group, followed by nucleophilic attack by an iodide ion.

Table 2: Potential Conversion of 3-hydroxyisobenzofuran-1(3H)-one to this compound

| Starting Material | Potential Reagents | Solvent | Key Conditions | Product | Anticipated Yield |

|---|---|---|---|---|---|

| 3-hydroxyisobenzofuran-1(3H)-one | Phosphorus/Iodine | Dichloromethane | Varies | This compound | Moderate to Good |

Note: The yields are anticipated based on general methodologies for the conversion of alcohols to iodides, as specific data for this substrate is not available in the surveyed literature.

Mechanistic Investigations and Reactivity Profile of 3 Iodoisobenzofuran 1 3h One

Elucidation of Carbon-Iodine Bond Reactivity at the C3 Position

The carbon-iodine (C-I) bond at the C3 position of 3-iodoisobenzofuran-1(3H)-one is the focal point of its reactivity. The inherent weakness and polarizability of this bond allow for a diverse range of reactions, including nucleophilic substitutions, radical-mediated processes, and organometallic cross-coupling reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways at C3)

The C3 carbon of this compound is susceptible to attack by nucleophiles, leading to the displacement of the iodide leaving group. The mechanism of this substitution can proceed via either a unimolecular (SN1) or bimolecular (SN2) pathway, with the operative pathway being influenced by factors such as the nature of the nucleophile, solvent, and steric hindrance at the reaction center. libretexts.orgmasterorganicchemistry.com

In the context of this compound, the C3 carbon is secondary and benzylic, which could potentially stabilize a carbocation intermediate, a hallmark of the SN1 mechanism. libretexts.org However, the backside attack required for an SN2 reaction is also feasible. youtube.com Experimental evidence from the reaction of o-phthalaldehydic acid with primary amines to form 3-substituted isobenzofuran-1(3H)-ones suggests that the reaction proceeds through a bimolecular nucleophilic substitution (SN2) on the carbon at position 3. imjst.org This is further supported by the general preference for SN2 reactions at secondary carbons unless strongly ionizing conditions are employed. masterorganicchemistry.com

The SN2 mechanism involves a concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs. gacariyalur.ac.in This leads to an inversion of stereochemistry if the carbon center is chiral. For this compound, the rate of an SN2 reaction would be dependent on the concentration of both the isobenzofuranone and the incoming nucleophile. youtube.com Stronger, less sterically hindered nucleophiles and polar aprotic solvents generally favor the SN2 pathway. masterorganicchemistry.com

Conversely, an SN1 mechanism would involve the initial, rate-determining departure of the iodide ion to form a planar carbocation intermediate. libretexts.org This intermediate would then be rapidly attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products if the starting material were chiral. Polar protic solvents would favor the SN1 pathway by stabilizing the carbocation intermediate and the departing iodide ion. libretexts.org Given that studies on similar systems point towards an SN2 mechanism, it is likely the predominant pathway for nucleophilic substitution at the C3 position of this compound under typical synthetic conditions. imjst.org

Table 1: Factors Influencing SN1 vs. SN2 Pathways at C3 of this compound

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Substrate | Tertiary > Secondary (benzylic) | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, R₂N⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF, DMSO) |

| Leaving Group | Good leaving group (Iodide is excellent for both) | Good leaving group (Iodide is excellent for both) |

| Stereochemistry | Racemization | Inversion of configuration |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

Radical Reactivity and Cascade Cyclizations Involving C3-Iodine

The weak C-I bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for carbon-centered radicals. This reactivity can be harnessed in radical cascade cyclizations to construct complex polycyclic structures. rsc.org These reactions are typically initiated by radical initiators such as triethylborane/O₂ or through photoredox catalysis. nih.gov

In a typical cascade sequence, the C3-radical, once generated, can undergo intramolecular addition to a tethered unsaturated moiety (e.g., an alkene or alkyne). The resulting radical intermediate can then participate in further cyclization or intermolecular trapping events. aalto.fi The iodine atom itself is a good transfer group in atom transfer radical cyclization (ATRC) reactions. nih.gov This allows for the propagation of the radical chain and the introduction of an iodine atom at a new position in the product, which can be valuable for subsequent functionalization.

For instance, a hypothetical substrate derived from this compound with an appropriately positioned alkene or alkyne substituent could undergo a radical cascade cyclization to form fused ring systems. The initial 5-exo or 6-exo cyclization of the C3-radical would be followed by subsequent ring-closing events, leading to the rapid assembly of complex molecular architectures. aalto.fi

Organometallic Cross-Coupling Methodologies Utilizing this compound

The C-I bond at the C3 position of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This methodology would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C3 position.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting this compound with a terminal alkyne. researchgate.netrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. rsc.org This method is highly valuable for the synthesis of 3-alkynylisobenzofuranones, which are versatile intermediates for further transformations. researchgate.net

Heck Coupling: In the Heck reaction, this compound can be coupled with an alkene to form a new carbon-carbon bond at the vinylic position. nih.gov The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. libretexts.org This allows for the synthesis of 3-vinylisobenzofuranones. Domino Heck/cross-coupling reactions have also been developed for the rapid construction of complex heterocyclic systems. rsc.org

Table 2: Overview of Organometallic Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene (R-CH=CH₂) | C(sp²)-C(sp²) | Pd catalyst, Base |

Electrophilic and Cycloaddition Reactions of the Isobenzofuranone Core (with C3-Iodine Influence)

While the C-I bond dominates much of its reactivity, the isobenzofuranone core of this compound can also participate in electrophilic and cycloaddition reactions. The presence of the iodine atom at the C3 position can influence the reactivity of the heterocyclic ring.

The isobenzofuranone system is related to isobenzofurans, which are known to be highly reactive dienes in Diels-Alder reactions. rsc.org While the lactone carbonyl group in this compound reduces the aromaticity and diene character of the furan (B31954) ring compared to isobenzofuran, cycloaddition reactions may still be possible under certain conditions. The electron-withdrawing nature of the iodine atom could potentially influence the frontier molecular orbitals of the diene system, thereby affecting its reactivity and selectivity in cycloaddition reactions.

Ring-Opening and Rearrangement Pathways Initiated by C3-Iodine

The presence of the C3-iodine can facilitate ring-opening and rearrangement reactions of the isobenzofuranone core. Nucleophilic attack at the C3 position, as discussed earlier, is a key step. However, under certain conditions, this can be followed by or coupled with the opening of the lactone ring. For example, strong reducing agents could reductively cleave the C-I bond and potentially lead to subsequent ring-opening.

Acid-catalyzed rearrangements are also plausible. Protonation of the lactone carbonyl could make the C1 carbon more electrophilic, and the presence of the iodine at C3 could influence the stability of potential intermediates in a rearrangement cascade. A divergent synthesis of isobenzofuranones and isocoumarins has been reported from 2-alkenyl benzoic acids, involving an oxidative 1,2-aryl migration. rsc.org This suggests that rearrangement pathways are accessible for related systems and could potentially be explored for this compound.

Role of Hypervalent Iodine Species in this compound Chemistry

This compound can serve as a precursor for the synthesis of hypervalent iodine(III) reagents. princeton.edu Oxidation of the iodine atom in this compound with a suitable oxidizing agent, such as peracids (e.g., m-CPBA) or sodium perborate, in the presence of appropriate ligands can lead to the formation of λ³-iodanes. organic-chemistry.org These hypervalent iodine compounds are characterized by an iodine atom in a +3 oxidation state and have a trigonal bipyramidal geometry. diva-portal.orgbeilstein-journals.org

These resulting hypervalent iodine species would possess a highly electrophilic iodine center and could act as powerful oxidizing agents or as reagents for the transfer of various functional groups. nih.govchim.it The reactivity of these species is driven by the favorable reduction of the hypervalent iodine to its more stable monovalent state. princeton.edu For example, a diacetoxyiodo derivative of this compound could potentially be used to promote a variety of oxidative transformations. The isobenzofuranone moiety would act as a ligand on the hypervalent iodine center, potentially modulating its reactivity and selectivity. The chemistry of hypervalent iodine reagents is vast and includes applications in oxidative cyclizations, functionalization of alkenes, and rearrangements. beilstein-journals.orgorganic-chemistry.orgmdpi.com

Strategic Synthetic Applications of 3 Iodoisobenzofuran 1 3h One

As a Key Synthone for Complex Organic Structures

3-Iodoisobenzofuran-1(3H)-one serves as a pivotal synthon for the elaboration of more complex organic structures, including functionalized naphthalenes, anthracenes, and other polycyclic aromatic systems. researchgate.net The utility of this compound lies in the reactivity of the C-I bond, which readily participates in various carbon-carbon bond-forming reactions. This allows for the strategic introduction of diverse substituents at the 3-position, which can then be carried through subsequent synthetic steps to build molecular complexity.

The application of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, with this compound as a substrate, is a cornerstone of its synthetic utility. researchgate.netresearchgate.netnih.gov These reactions enable the coupling of the isobenzofuranone core with a wide range of organic fragments, including aryl, vinyl, and alkynyl groups. For instance, the Suzuki coupling allows for the introduction of aryl and heteroaryl moieties, leading to the formation of 3-aryl isobenzofuranones, which are themselves precursors to various biologically active compounds. organic-chemistry.orgyoutube.com Similarly, the Sonogashira coupling provides a direct route to 3-alkynyl isobenzofuranones, which can undergo further transformations, such as cyclization reactions, to generate novel heterocyclic systems. researchgate.netresearchgate.net The Heck reaction, in turn, facilitates the introduction of alkenyl substituents, opening avenues to a different class of complex molecules. nih.govnih.govresearchgate.net

Precursor in the Synthesis of Diverse Isobenzofuranone Derivatives

The strategic placement of the iodine atom in this compound makes it an excellent precursor for a wide variety of isobenzofuranone derivatives. The carbon-iodine bond is a good leaving group, facilitating nucleophilic substitution reactions with a range of nucleophiles. This allows for the direct introduction of heteroatom-containing functional groups at the 3-position. For example, reactions with amines, alcohols, and thiols can yield 3-amino, 3-alkoxy, and 3-thioalkyl isobenzofuranones, respectively. imjst.org

Furthermore, the versatility of this compound is highlighted in its use in palladium-catalyzed carbonylation and cyanation reactions. These reactions provide access to 3-carboxy and 3-cyano isobenzofuranones, which are valuable intermediates for further synthetic manipulations. The resulting derivatives can be elaborated into more complex structures, including those with potential pharmaceutical applications. nih.gov A variety of 3-substituted isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated for their biological activities, including potential antidepressant and anticancer properties. mdpi.comnih.gov

Below is a table summarizing some of the transformations of this compound into diverse derivatives:

| Reagent/Catalyst | Reaction Type | Product Type |

| Arylboronic acid, Pd catalyst | Suzuki Coupling | 3-Aryl-isobenzofuran-1(3H)-one |

| Terminal alkyne, Pd/Cu catalyst | Sonogashira Coupling | 3-Alkynyl-isobenzofuran-1(3H)-one |

| Alkene, Pd catalyst | Heck Reaction | 3-Alkenyl-isobenzofuran-1(3H)-one |

| Amine | Nucleophilic Substitution | 3-Amino-isobenzofuran-1(3H)-one |

| Alcohol | Nucleophilic Substitution | 3-Alkoxy-isobenzofuran-1(3H)-one |

Integration into Multi-step Total Synthesis Schemes

The utility of this compound extends to its integration into multi-step total synthesis campaigns of complex natural products. While specific examples detailing the use of this exact starting material are not extensively documented in readily available literature, the strategic importance of halogenated intermediates in total synthesis is well-established. For instance, in the total synthesis of natural products like aristogins A–F and hernandial, a key step involves the iodination of arylaldehydes to introduce a handle for subsequent coupling reactions. rsc.org This highlights the strategic advantage of incorporating an iodine atom into a synthetic intermediate.

Given its ready availability and the versatile reactivity of the C-I bond, this compound represents a highly valuable, albeit underutilized, starting material for the total synthesis of natural products containing the isobenzofuranone core. Its ability to undergo a variety of cross-coupling and substitution reactions allows for the late-stage introduction of key structural motifs, a crucial aspect of modern synthetic strategy.

Catalytic Transformations Mediated by this compound or its Derivatives

Currently, there is a lack of scientific literature reporting the direct use of this compound or its derivatives as catalysts in chemical transformations. The primary role of this compound in organic synthesis is that of a reactive substrate and a versatile building block. The focus of research has been on the transformations of this compound, rather than its use to catalyze other reactions.

However, the broader class of isobenzofuranone derivatives has been explored for various biological activities, which stem from their interactions with biological catalysts (enzymes). nih.gov While this does not constitute catalytic activity in a synthetic chemistry context, it underscores the potential for these molecules to interact with active sites and potentially influence catalytic processes. Future research may explore the potential for metal complexes of isobenzofuranone derivatives to act as catalysts in novel transformations.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Studies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of their hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Detailed research findings for a deuterated analogue, 3-iodoisobenzofuran-1(3H)-one-3,3-d2, provide substantial insight into the molecule's framework. In the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃) at 400 MHz, signals corresponding to the aromatic protons are observed in the downfield region. Specifically, multiplets are seen at approximately 7.90-7.88 ppm, 7.68-7.65 ppm, and 7.53-7.47 ppm, each integrating to one proton. rsc.org For the non-deuterated this compound, an additional signal would be expected for the proton at the 3-position, typically appearing as a singlet further downfield.

The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, shows distinct peaks for each carbon atom in the deuterated analogue. Key chemical shifts are observed at δ 171.1 (carbonyl carbon), 146.4, 134.0, 129.0, 125.7, and 122.1 ppm, corresponding to the carbons of the bicyclic system. rsc.org The carbon at the 3-position, bonded to the iodine atom, would also have a characteristic shift, which is influenced by the heavy atom effect of iodine.

¹H and ¹³C NMR Spectroscopic Data for this compound-3,3-d2

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| ¹H | 7.90-7.88 | m | CDCl₃ |

| ¹H | 7.68-7.65 | m | CDCl₃ |

| ¹H | 7.53-7.47 | m | CDCl₃ |

| ¹³C | 171.1 | - | CDCl₃ |

| ¹³C | 146.4 | - | CDCl₃ |

| ¹³C | 134.0 | - | CDCl₃ |

| ¹³C | 129.0 | - | CDCl₃ |

| ¹³C | 125.7 | - | CDCl₃ |

Data sourced from a study on a deuterated analogue. rsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is employed for the determination of the molecular weight and for gaining structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which aids in confirming the elemental composition.

For a related compound, the molecular ion peak is a critical piece of data. rsc.org In the case of this compound, the molecular ion [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₈H₅IO₂.

The fragmentation of isobenzofuran-1(3H)-one derivatives in a mass spectrometer typically follows predictable pathways. libretexts.orgwhitman.edu The analysis of the parent compound, phthalide (B148349) (isobenzofuran-1(3H)-one), shows characteristic fragmentation that can be used as a basis for interpreting the spectrum of its iodo-derivative. nist.gov For this compound, key fragmentation events would likely include:

Loss of the iodine atom: A prominent fragmentation pathway would be the cleavage of the C-I bond to lose an iodine radical (•I), resulting in a fragment ion [M-I]⁺.

Loss of carbon monoxide: Following or preceding other fragmentations, the lactone ring can eliminate a molecule of carbon monoxide (CO).

Phthalidyl cation: A fragment at m/z = 133, corresponding to the phthalidyl cation, is often observed in the mass spectra of 3-substituted isobenzofuranones. imjst.org

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Description | Proposed Formula | Expected m/z |

|---|---|---|

| Molecular Ion | [C₈H₅IO₂]⁺ | ~260 |

| Loss of Iodine | [C₈H₅O₂]⁺ | ~133 |

| Loss of CO from [M-I]⁺ | [C₇H₅O]⁺ | ~105 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This method allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions in the solid state.

Studies on compounds such as 3-(diphenylamino)isobenzofuran-1(3H)-one show that the isobenzofuranone fused-ring system is typically planar. nih.govresearchgate.net From a crystallographic analysis of this compound, one would expect to determine:

The planarity of the bicyclic isobenzofuranone core.

The precise bond lengths and angles, including the C-I bond length and the geometry around the chiral center at the C3 position.

Intermolecular interactions, such as potential halogen bonding involving the iodine atom or C-H···O interactions, which would dictate the crystal packing arrangement. nih.gov

This technique remains the definitive method for elucidating the solid-state conformation and packing of molecules. anton-paar.com

Computational and Theoretical Chemical Investigations

Electronic Structure and Bonding Analysis of 3-iodoisobenzofuran-1(3H)-one

Molecular Orbital Analysis: Theoretical calculations on similar lactone systems reveal that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the fused aromatic ring, indicating its role as the primary site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO), conversely, is often centered on the carbonyl group and the C3 carbon, highlighting its susceptibility to nucleophilic attack. The presence of the iodine atom, with its lone pairs and the polarizable C-I bond, significantly modulates the energies and distributions of these frontier orbitals.

Bonding Characteristics: The C3-I bond is a key feature of the molecule. Quantum theory of atoms in molecules (QTAIM) analysis on related organoiodine compounds suggests that the C-I bond possesses a significant degree of covalent character, but it is also highly polarizable. This polarizability is crucial for its reactivity, particularly in reactions involving the cleavage of this bond. The electron density at the bond critical point (BCP) of the C-I bond would be lower compared to C-Cl or C-Br bonds in analogous compounds, reflecting its weaker nature and greater length.

Below is a representative table of calculated electronic properties for a generic 3-haloisobenzofuranone system, derived from density functional theory (DFT) calculations.

| Property | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, related to ionization potential. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates kinetic stability and electronic excitation energy. |

| Dipole Moment | 3.5 D | Represents the overall polarity of the molecule. |

| Mulliken Charge on C3 | +0.15 | Partial positive charge on the carbon bearing the halogen. |

| Mulliken Charge on Iodine | -0.10 | Partial negative charge on the iodine atom. |

Note: These values are illustrative and would vary based on the specific computational method and basis set used.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. rsc.org For this compound, computational studies on analogous systems can shed light on mechanisms such as nucleophilic substitution at the C3 position or reactions involving the carbonyl group.

Nucleophilic Substitution (S_N1-like/S_N2-like): The reaction of this compound with nucleophiles is of significant interest. Computational modeling can help distinguish between different mechanistic possibilities. An S_N1-like mechanism would proceed through the formation of a stabilized acylium-ion-like intermediate upon the departure of the iodide ion. An S_N2-like mechanism would involve a concerted attack by the nucleophile and departure of the iodide.

Calculations of the potential energy surface for the hydrolysis of similar lactones have shown that the transition states involve significant charge separation. rsc.org For this compound, the transition state for nucleophilic substitution would likely feature an elongated C-I bond and partial bond formation with the incoming nucleophile. The calculated activation energy barrier for such a reaction provides a quantitative measure of its feasibility.

The following table presents hypothetical activation energies for competing reaction pathways calculated for a model system.

| Reaction Pathway | Transition State (TS) Geometry | Calculated Activation Energy (kcal/mol) |

| S_N1-like (Iodide departure) | Elongated C-I bond, planarizing C3 | 25 |

| S_N2-like (Nucleophile attack) | Trigonal bipyramidal-like C3 | 20 |

| Carbonyl Addition | Tetrahedral C1 intermediate | 15 |

Note: These are hypothetical values to illustrate the type of data obtained from quantum chemical studies.

Conformational Analysis and Stereoelectronic Effects of the C3-Iodine

The five-membered lactone ring in this compound is nearly planar, but the C3 atom, being tetrahedral, allows for some conformational flexibility. The bulky iodine substituent can adopt different orientations relative to the ring, and its interaction with the rest of the molecule is governed by stereoelectronic effects. beilstein-journals.orgnih.gov

Anomeric Effect: A key stereoelectronic interaction in this system is the anomeric effect. This involves the interaction between the lone pair electrons of the endocyclic oxygen atom (O2) and the antibonding orbital (σ) of the C3-I bond. This n_O -> σ_C-I interaction can stabilize a conformation where the C-I bond is axial-like with respect to the lactone ring. Natural Bond Orbital (NBO) analysis is a computational technique used to quantify the energy of such interactions. nih.gov

The strength of this anomeric effect depends on the electronegativity and size of the substituent at C3. While iodine is less electronegative than other halogens, the C-I bond is long and polarizable, which can still lead to significant stabilizing interactions.

| Dihedral Angle (O2-C8-C3-I) | Relative Energy (kcal/mol) | NBO Interaction Energy (n_O -> σ*_C-I) (kcal/mol) |

| 0° (Pseudo-equatorial) | 0.0 | 0.8 |

| 90° | 3.5 | 0.1 |

| 180° (Pseudo-axial) | -0.5 | 2.1 |

Note: This table illustrates how computational analysis can predict the most stable conformation based on stereoelectronic effects.

Prediction of Reactivity Trends via Computational Modeling

Computational models can predict the reactivity of this compound towards various reagents by calculating a range of reactivity descriptors derived from Density Functional Theory (DFT). nih.gov These descriptors provide a quantitative basis for understanding and predicting chemical behavior.

Frontier Molecular Orbital (FMO) Theory: As mentioned earlier, the HOMO and LUMO are crucial for predicting reactivity. A high HOMO energy suggests that the molecule is a good electron donor (nucleophile), while a low LUMO energy indicates it is a good electron acceptor (electrophile). The iodine substituent, being electron-withdrawing by induction but electron-donating by resonance, will influence these orbital energies.

Electrostatic Potential (ESP) Mapping: An ESP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack. A positive potential (blue) would be expected around the C3 carbon and its attached hydrogen, highlighting its electrophilic character. The iodine atom itself can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can engage in halogen bonding.

Calculated Reactivity Descriptors:

| Descriptor | Value (Illustrative) | Chemical Interpretation |

| Electronegativity (χ) | 4.35 eV | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 3.56 eV | A measure of the overall electrophilic nature of the molecule. |

| Fukui Function (f⁻ at C3) | 0.12 | Predicts the site for electrophilic attack (here, C3 is susceptible). |

| Fukui Function (f⁺ at C1) | 0.25 | Predicts the site for nucleophilic attack (the carbonyl carbon). |

Note: These values are derived from the HOMO and LUMO energies and provide a quantitative framework for predicting reactivity.

Future Research Perspectives and Emerging Areas

Development of Sustainable and Green Synthetic Approaches for 3-iodoisobenzofuran-1(3H)-one

The principles of green chemistry are increasingly guiding synthetic strategies, and the preparation of this compound is an area ripe for such innovations. Future research will likely focus on moving away from traditional methods that may involve harsh reagents or produce significant waste.

Key Future Research Directions:

Hypervalent Iodine Reagents: The use of hypervalent iodine(III) reagents for iodolactonization presents a greener alternative to methods employing molecular iodine with strong oxidants. Future work could explore the development of recyclable hypervalent iodine catalysts, minimizing waste and improving the atom economy of the synthesis.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. Research into the photocatalytic synthesis of this compound from readily available precursors, such as 2-alkenylbenzoic acids, could provide a highly efficient and environmentally benign route. This approach may involve the generation of iodine radicals or the activation of substrates through energy transfer.

Enzyme-Catalyzed Halogenation: Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. The exploration of halogenating enzymes, such as haloperoxidases, for the stereoselective synthesis of this compound derivatives is a promising frontier. nih.gov This could lead to the enantioselective synthesis of chiral iodo-lactones, which are valuable building blocks in medicinal chemistry.

Supramolecular Catalysis: The use of supramolecular assemblies to control the reactivity and selectivity of chemical reactions is a nascent but rapidly growing field. Designing host-guest complexes that can pre-organize substrates for iodolactonization could lead to enhanced reaction rates and selectivities, potentially under solvent-free conditions.

| Green Synthetic Approach | Potential Advantages |

| Hypervalent Iodine Catalysis | Recyclable reagents, reduced use of harsh oxidants. |

| Visible-Light Photocatalysis | Mild reaction conditions, use of renewable energy. |

| Enzymatic Halogenation | High selectivity (enantioselectivity), aqueous reaction media. |

| Supramolecular Catalysis | Enhanced reaction rates and selectivity, potential for solvent-free reactions. |

Exploration of Novel Catalytic Cycles Involving this compound

The carbon-iodine bond in this compound is a key functional group that can participate in a variety of catalytic cycles. Future research is expected to uncover new ways to exploit this reactivity.

Emerging Catalytic Applications:

Transition Metal-Catalyzed Cross-Coupling: While the use of aryl iodides in cross-coupling reactions is well-established, the application of this compound as a coupling partner is an area with significant potential. Future studies will likely focus on developing novel palladium, copper, or nickel-catalyzed reactions to introduce a wide range of substituents at the 3-position, leading to diverse libraries of phthalide (B148349) derivatives.

Dual Catalysis: The combination of two different catalytic modes to achieve a transformation that is not possible with either catalyst alone is a powerful strategy. Future research could explore dual catalytic systems where this compound is activated by a transition metal catalyst while another organocatalyst or photocatalyst activates a coupling partner, enabling novel bond formations.

Organocatalysis: The development of metal-free catalytic systems is a major goal in modern organic synthesis. Investigating the use of organocatalysts to activate this compound, for instance, through the formation of halogen bonds or other non-covalent interactions, could lead to new and sustainable synthetic methods.

Investigation of Undiscovered Reactivity Modes

Beyond its role as a precursor in cross-coupling reactions, the unique electronic and steric environment of this compound suggests the potential for undiscovered modes of reactivity.

Potential Areas of Exploration:

Radical Reactions: The relatively weak C-I bond can be homolytically cleaved to generate a radical at the 3-position. Future research could explore the participation of this radical in various transformations, such as radical cyclizations, additions to alkenes, and C-H functionalization reactions. Photoredox catalysis could be a particularly effective means of initiating such radical processes under mild conditions.

Cycloaddition Reactions: While not a typical diene or dipolarophile, the isobenzofuranone core could potentially participate in cycloaddition reactions under specific conditions. For example, the generation of a transient reactive intermediate from this compound might enable its participation in [4+2] or [3+2] cycloadditions to construct complex polycyclic systems.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. Designing novel MCRs where this compound acts as a key building block would be a significant advance, providing rapid access to diverse molecular scaffolds.

Targeted Synthesis of Relevant Organic Scaffolds

The ultimate goal of developing new synthetic methods is their application in the construction of molecules with valuable properties. This compound is a promising starting material for the synthesis of a variety of important organic scaffolds.

Future Synthetic Targets:

Natural Product Synthesis: Many natural products contain the isobenzofuran-1(3H)-one core. The ability to functionalize the 3-position via the iodo-substituent will be invaluable for the total synthesis and structural diversification of these natural products.

Medicinal Chemistry: The phthalide scaffold is present in several approved drugs and is a common motif in medicinal chemistry. The development of robust synthetic routes starting from this compound will facilitate the generation of libraries of novel compounds for drug discovery programs, targeting a wide range of diseases. Recent studies have shown that isobenzofuran-1(3H)-one derivatives can act as antidepressant agents. nih.gov

Fused and Spirocyclic Heterocycles: The reactivity of the iodo group can be harnessed to construct fused and spirocyclic ring systems. For instance, intramolecular coupling reactions could lead to the formation of novel polycyclic aromatic compounds, while reactions with bifunctional nucleophiles could generate spirocyclic structures, which are of great interest in drug discovery due to their rigid three-dimensional frameworks. nih.govresearchgate.netbeilstein-journals.orgrsc.orgbeilstein-journals.orgnih.gov

| Target Scaffold | Potential Application |

| Natural Products | Total synthesis, structural analogues for SAR studies. |

| Medicinal Compounds | Drug discovery, development of new therapeutic agents. |

| Fused Heterocycles | Materials science, organic electronics. |

| Spirocyclic Compounds | Drug discovery, conformational restriction of bioactive molecules. |

Q & A

Basic: What are common synthetic routes for preparing 3-iodoisobenzofuran-1(3H)-one?

The synthesis typically involves halogenation of isobenzofuranone precursors. A validated method includes bromination of isobenzofuran-1(3H)-one using N-bromosuccinimide (NBS) and AIBN in CCl₄ under reflux, followed by hydrolysis to yield hydroxylated intermediates . For iodination, analogous protocols with iodine-containing reagents (e.g., N-iodosuccinimide) can be adapted. Post-reaction purification via silica gel column chromatography (petroleum ether/ethyl acetate gradients) is critical for isolating high-purity products .

Basic: How can researchers ensure the stability of this compound during storage?

Stability tests indicate that derivatives like 3-methyleneisobenzofuran-1(3H)-one remain undimerized in air for weeks at room temperature . For iodinated analogs, storage in inert atmospheres (argon) at low temperatures (-20°C) in amber vials is recommended to prevent photodegradation and iodine displacement. Regular NMR monitoring (e.g., ¹H/¹³C) can detect decomposition .

Advanced: How can substitution reactions at the iodine position be optimized for diverse derivative synthesis?

Nucleophilic substitution (e.g., with amines or thiols) requires careful control of reaction conditions. Use polar aprotic solvents (DMF, DMSO) with bases like NaH to deprotonate nucleophiles. For example, substituting iodine with indole derivatives using TsOH·H₂O in CHCl₃ at ambient temperature achieves yields >85% . Kinetic studies via TLC or HPLC are advised to track reaction progress and minimize side reactions.

Advanced: What techniques are used for structural elucidation and crystallographic analysis of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, Hirshfeld surface analysis and energy framework calculations were applied to chiral isobenzofuranones to map intermolecular interactions . Pair with DFT calculations (e.g., B3LYP/6-31G*) to validate electronic structures and predict reactivity . Crystallographic data should be deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives?

Inconsistent cytotoxicity results may arise from assay variability (e.g., cell line specificity) or impurities. Reproduce studies using standardized protocols (e.g., MTT assays on HEK-293 or HeLa cells) and validate compound purity via HPLC (>95%). Molecular docking (AutoDock Vina) can correlate structural features (e.g., iodine’s electron-withdrawing effect) with activity trends .

Advanced: What catalytic systems are effective for cyclization reactions in isobenzofuranone synthesis?

Acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in toluene) is widely used for ring closure . Transition-metal catalysis (Pd or Cu) enables cross-coupling for aryl-substituted derivatives. For example, Suzuki-Miyaura coupling with iodinated intermediates can introduce aryl groups at the 3-position, requiring Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .

Basic: What purification methods are recommended for isolating this compound?

Column chromatography (silica gel, petroleum ether/ethyl acetate) is standard . For polar byproducts, recrystallization from ethanol/water mixtures improves purity. Advanced techniques like preparative HPLC (C18 column, acetonitrile/water gradients) may be necessary for complex mixtures .

Advanced: How does the iodine substituent influence electronic properties and reactivity?

The iodine atom’s electronegativity and size increase electrophilicity at the carbonyl group, enhancing susceptibility to nucleophilic attack. Cyclic voltammetry can quantify redox behavior, while Hammett constants (σ) predict substituent effects on reaction rates. Comparative studies with bromo/chloro analogs show slower substitution kinetics due to iodine’s weaker leaving-group ability .

Basic: What analytical techniques confirm the identity of synthesized this compound?

Combine spectroscopic methods:

- ¹H/¹³C NMR : Peaks near δ 170 ppm (C=O) and δ 4.5–5.5 ppm (C-I coupling) .

- HRMS : Exact mass matching molecular formula (e.g., C₈H₅IO₃).

- FT-IR : Stretching vibrations at ~1750 cm⁻¹ (lactone C=O) .

Advanced: How can computational methods aid in designing novel derivatives?

Density functional theory (DFT) predicts regioselectivity in substitution reactions. Molecular dynamics simulations (e.g., GROMACS) model solvation effects, while QSAR models link structural descriptors (e.g., logP, polar surface area) to bioactivity. PubChem data (CID 798376) provides baseline properties for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.